

MA242 free base metastasis inhibition versus standard therapies

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Compound Focus: MA242 free base

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MA242 at a Glance

The table below summarizes the key characteristics and available preclinical data for MA242.

Aspect	Details on MA242
Mechanism of Action	Dual inhibitor of MDM2 and NFAT1; induces protein degradation and inhibits NFAT1-mediated MDM2 transcription [1] [2].
Key Differentiator	Exerts anti-tumor activity independently of p53 status (works in p53 wild-type, mutant, and deficient cells) [1] [2].
Reported Anticancer Effects	Inhibits cell viability, induces apoptosis (programmed cell death), and disrupts cancer metabolism [1] [2].
In Vivo Efficacy (Preclinical)	Suppresses orthotopic pancreatic tumor growth and, in combination with gemcitabine, inhibits pancreatic tumor growth and metastasis without host toxicity in mouse models [2].
Direct Quantitative Comparison	Not available in the current search results. Data directly comparing its efficacy to standard therapies in metastasis models is lacking.

Experimental Insights and Protocols

The foundational data for MA242 comes from rigorous in vitro and in vivo studies, primarily in pancreatic and hepatocellular cancer models.

- **In Vitro Cell Viability Assay [2]:**

- **Purpose:** To determine the concentration of MA242 that inhibits 50% of cell growth (IC50).
- **Protocol:** Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1) and normal pancreatic ductal epithelium (HPDE) cells were treated with varying concentrations of MA242 (0.05-5 μ M) for 72 hours. Cell viability was then measured.
- **Key Result:** MA242 showed high potency against cancer cells (IC50s: 0.1-0.4 μ M) with minimal effect on normal HPDE cells (IC50=5.81 μ M), indicating selective toxicity.

- **Western Blot Analysis [2]:**

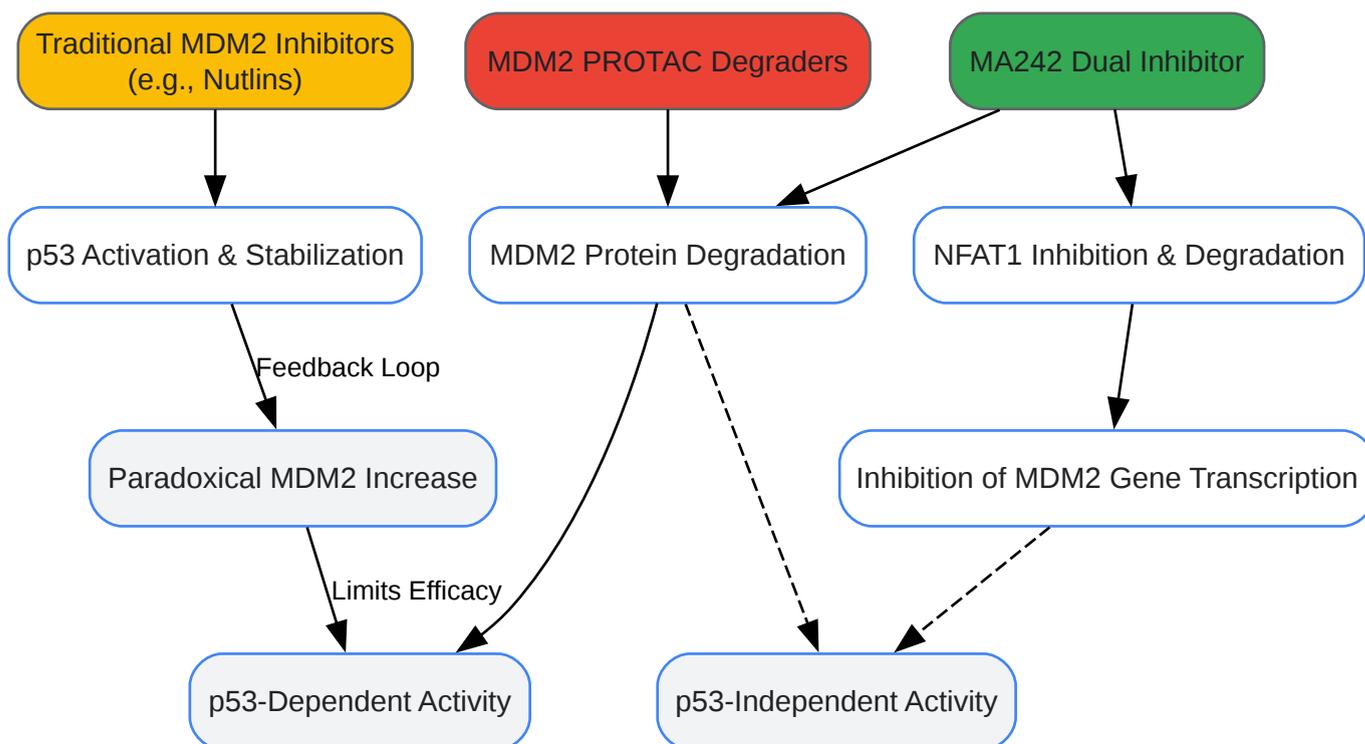
- **Purpose:** To assess the effect of MA242 on target protein levels.
- **Protocol:** Pancreatic cancer cell lines were treated with MA242 (0.1-0.5 μ M) for 24 hours. Cells were lysed, proteins were separated by gel electrophoresis, and MDM2 and NFAT1 protein levels were detected using specific antibodies.
- **Key Result:** MA242 treatment significantly decreased MDM2 and NFAT1 protein levels in a concentration-dependent manner.

- **In Vivo Orthotopic Tumor Model [2]:**

- **Purpose:** To evaluate the efficacy of MA242 in suppressing tumor growth and metastasis in a live animal model.
- **Protocol:** Athymic nude mice were implanted with human pancreatic cancer cells (AsPC-1 or Panc-1) directly into the pancreas. MA242 was administered intraperitoneally at 2.5, 5, or 10 mg/kg, 5 days a week for several weeks. Tumor growth and metastasis were monitored.
- **Key Result:** MA242 treatment led to significant inhibition of tumor growth (56.1% to 89.5%) and, in combination with gemcitabine, inhibited metastasis without causing significant host toxicity.

Comparative Context with Other MDM2-Targeting Approaches

While a direct head-to-head comparison for metastasis is unavailable, the scientific literature highlights key differences between MA242's strategy and other approaches to inhibiting MDM2.



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References

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2. MA242 | MDM2-NFAT1 Inhibitor [medchemexpress.com]

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